

CAS number for 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

Cat. No.: B1351180

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An In-depth Technical Guide to **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde**

CAS Number: 55327-23-6

This technical guide provides a comprehensive overview of **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde**, a key intermediate for researchers, scientists, and drug development professionals. The document details its physicochemical properties, a plausible synthesis protocol, and its significant application as a building block in the development of targeted protein degraders.

Physicochemical and Spectroscopic Data

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is a substituted thiazole with a reactive carbaldehyde group, making it a valuable synthon in medicinal chemistry. Its key properties are summarized below.

Property	Value
CAS Number	55327-23-6
Molecular Formula	C ₁₁ H ₉ NOS
Molecular Weight	203.26 g/mol
Appearance	Predicted: Pale yellow to white solid

While specific, published spectroscopic data for this exact compound is not readily available, the following table outlines the expected characteristic peaks based on its structure and data from analogous compounds.

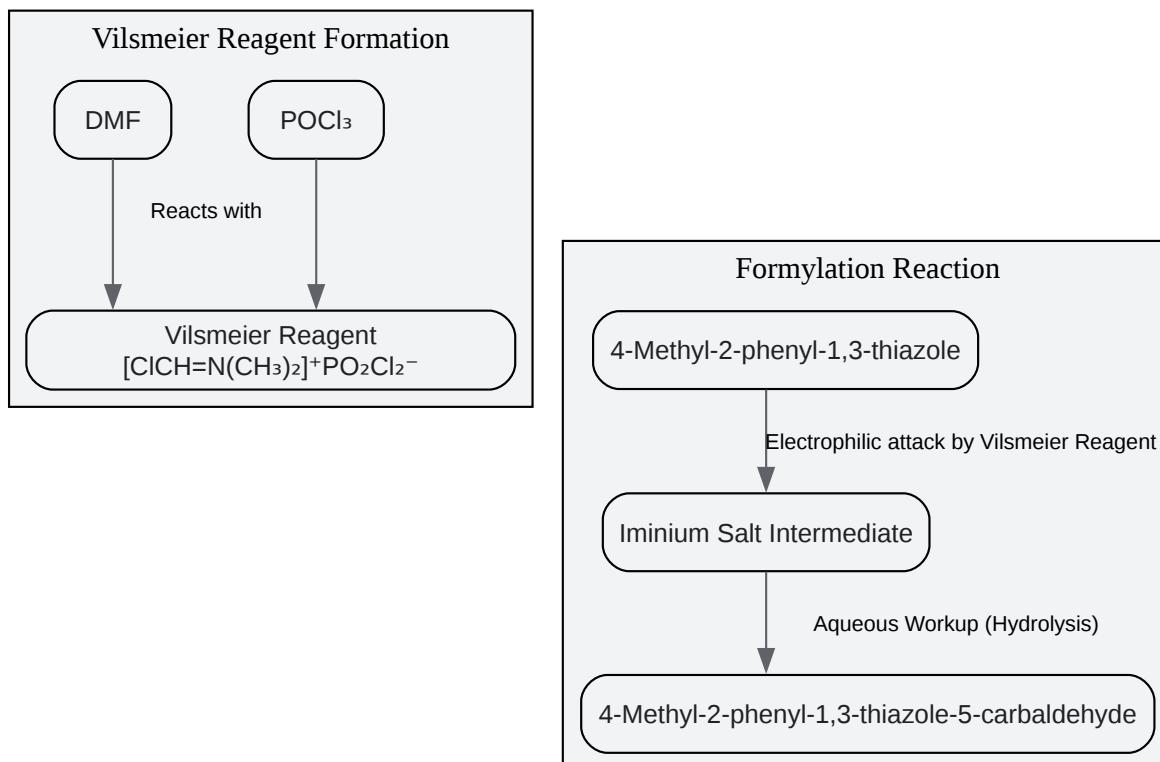
Spectroscopic Data	Predicted Chemical Shifts / Peaks
¹ H NMR (CDCl ₃)	δ ~10.0 (s, 1H, CHO), 7.9-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 2.8 (s, 3H, CH ₃)
¹³ C NMR (CDCl ₃)	δ ~185.0 (CHO), 170.0 (C2-thiazole), 160.0 (C4-thiazole), 133.0 (Ar-C), 131.0 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 125.0 (C5-thiazole), 18.0 (CH ₃)
IR (KBr, cm ⁻¹)	~1680 (C=O, aldehyde), ~1590, 1450 (C=C, aromatic), ~1540 (C=N, thiazole)
Mass Spectrum (EI)	m/z 203 [M] ⁺ , 174 [M-CHO] ⁺ , 104 [C ₆ H ₅ CN] ⁺

Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

A common and effective method for the introduction of a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.[\[1\]](#)[\[2\]](#)[\[3\]](#) This reaction utilizes a Vilsmeier reagent, typically formed *in situ* from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Proposed Synthetic Workflow

The synthesis involves the formylation of the precursor, 4-methyl-2-phenyl-1,3-thiazole, at the C5 position.

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Proposed Vilsmeier-Haack Synthesis Workflow

Detailed Experimental Protocol

Materials:

- 4-Methyl-2-phenyl-1,3-thiazole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Ice

Procedure:

- Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid complex.
- Formylation: Dissolve 4-methyl-2-phenyl-1,3-thiazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
- After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup and Purification: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes to hydrolyze the intermediate iminium salt.
- Neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases (pH ~7-8).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

- The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde**.

Application in Drug Discovery: A Building Block for PROTACs

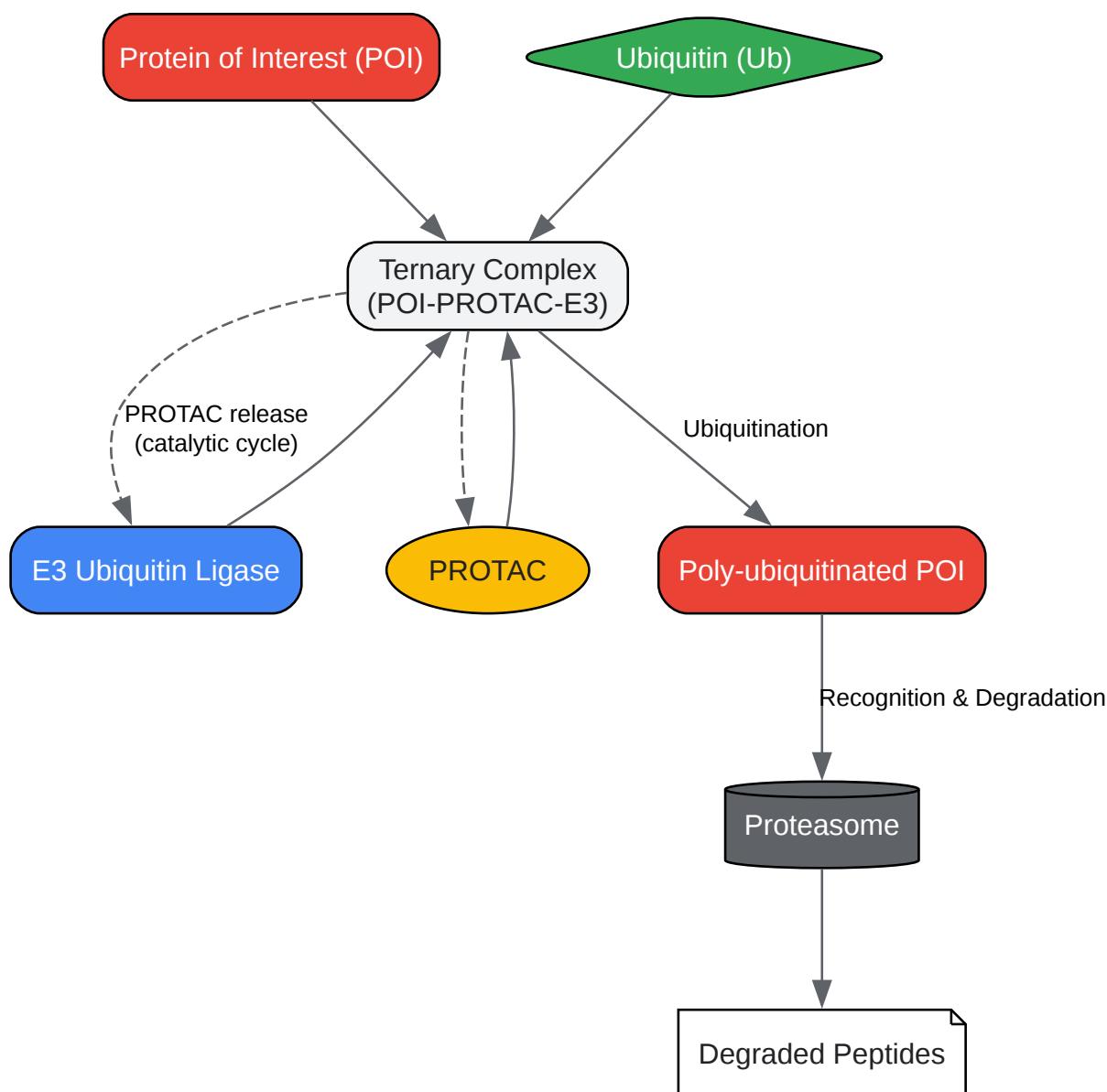
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is classified as a Protein Degrader Building Block.^[4] This indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery.

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.^[4]

The thiazole moiety is a versatile scaffold found in many biologically active agents and approved drugs, exhibiting activities such as anticancer and anti-inflammatory effects.^[5] The aldehyde functionality of **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde** serves as a crucial chemical handle for conjugation to linkers or other components of a PROTAC molecule.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.



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PROTAC-Mediated Protein Degradation Pathway

Experimental Protocol: Synthesis of a PROTAC Precursor

The aldehyde group of **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde** can be readily transformed into other functional groups for linker attachment. A common transformation is reductive amination to form an amine, which can then be coupled to an E3 ligase-linker moiety.

Objective: To synthesize a PROTAC precursor via reductive amination of **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde** with a generic Boc-protected diamine linker.

Materials:

- **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde**
- N-Boc-1,2-diaminoethane
- Sodium triacetoxyborohydride (STAB)
- 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Deionized water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a solution of **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde** (1 equivalent) in DCE, add N-Boc-1,2-diaminoethane (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
- Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
- Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
- Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
- Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.

- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with water and then brine.
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected PROTAC precursor. This precursor is now ready for deprotection and coupling to a POI ligand.

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- To cite this document: BenchChem. [CAS number for 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1351180#cas-number-for-4-methyl-2-phenyl-1-3-thiazole-5-carbaldehyde>]

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